molecular formula C7H6FIO3S B14021428 5-Iodo-2-methylphenyl sulfofluoridate

5-Iodo-2-methylphenyl sulfofluoridate

Cat. No.: B14021428
M. Wt: 316.09 g/mol
InChI Key: PLLVFNLMEPRMKG-UHFFFAOYSA-N
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Description

5-Iodo-2-methylphenyl sulfofluoridate is an aryl sulfonyl fluoride compound characterized by a benzene ring substituted with an iodine atom at the 5-position, a methyl group at the 2-position, and a sulfonyl fluoride (-SO₂F) functional group. The sulfonyl fluoride group is highly reactive, making this compound valuable in organic synthesis, particularly in click chemistry and bioconjugation applications. Its iodine substituent contributes to both steric bulk and electronic effects, influencing reactivity and stability.

Properties

Molecular Formula

C7H6FIO3S

Molecular Weight

316.09 g/mol

IUPAC Name

2-fluorosulfonyloxy-4-iodo-1-methylbenzene

InChI

InChI=1S/C7H6FIO3S/c1-5-2-3-6(9)4-7(5)12-13(8,10)11/h2-4H,1H3

InChI Key

PLLVFNLMEPRMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methylphenyl sulfofluoridate typically involves the reaction of 5-iodo-2-methylphenol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfofluoridate group . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of 5-Iodo-2-methylphenyl sulfofluoridate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methylphenyl sulfofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfofluoridate group can be reduced to form sulfides or thiols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl sulfofluoridates with various functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

5-Iodo-2-methylphenyl sulfofluoridate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylphenyl sulfofluoridate involves its interaction with specific molecular targets and pathways. The sulfofluoridate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Core Structural and Functional Group Variations

The following table summarizes key differences between 5-iodo-2-methylphenyl sulfofluoridate and related compounds:

Compound Name Core Structure Substituents Functional Group Molecular Formula Key Applications/Reactivity
5-Iodo-2-methylphenyl sulfofluoridate Benzene 5-Iodo, 2-methyl Sulfonyl fluoride C₇H₆FIO₃S Bioconjugation, reactive intermediates
5-Iodothiophene-2-sulfonyl fluoride Thiophene 5-Iodo Sulfonyl fluoride C₄H₂FIO₂S₂ Click chemistry, polymer synthesis
2-Ethylhexyl methylphosphonofluoridate Alkyl chain 2-Ethylhexyl, methyl Phosphonofluoridate C₉H₂₀FO₂P Neurotoxic agents, catalysis
5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran Benzofuran 5-Iodo, 2-methyl, 3-sulfinyl Sulfinyl C₁₆H₁₃IO₂S Crystallography, pharmaceuticals

Reactivity and Electronic Effects

  • Sulfonyl Fluorides vs. Phosphonofluoridates: Sulfonyl fluorides (e.g., 5-iodo-2-methylphenyl sulfofluoridate) exhibit nucleophilic substitution reactivity, often serving as "click" handles in bioconjugation due to their selectivity toward thiols and amines. In contrast, phosphonofluoridates (e.g., 2-ethylhexyl methylphosphonofluoridate) are potent acetylcholinesterase inhibitors, with higher toxicity and irreversible binding to serine hydrolases .
  • Aromatic Core Influence : The benzene ring in 5-iodo-2-methylphenyl sulfofluoridate provides electronic deactivation via the iodine substituent (σ-inductive effect), reducing electrophilic substitution reactivity compared to thiophene-based analogs (e.g., 5-iodothiophene-2-sulfonyl fluoride). Thiophene’s electron-rich nature enhances electrophilic reactivity, favoring faster sulfonyl fluoride participation in coupling reactions .

Steric and Positional Effects

  • In contrast, 5-iodothiophene-2-sulfonyl fluoride lacks such steric bulk, enabling faster kinetics in polymer crosslinking .
  • Sulfinyl vs. Sulfonyl Groups : Benzofuran derivatives with sulfinyl substituents (e.g., 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran) exhibit lower leaving-group ability compared to sulfonyl fluorides, making them less reactive in nucleophilic substitutions but useful in controlled drug-release systems .

Biological Activity

5-Iodo-2-methylphenyl sulfofluoridate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

5-Iodo-2-methylphenyl sulfofluoridate features a sulfonyl fluoride group, which is known for its reactivity with nucleophiles. The presence of iodine and methyl groups on the aromatic ring can influence its biological interactions.

The biological activity of 5-Iodo-2-methylphenyl sulfofluoridate is primarily attributed to its ability to inhibit specific enzymes and receptors. Sulfonyl fluorides are known to act as electrophiles, which can covalently modify nucleophilic sites on proteins, leading to altered enzymatic activity.

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly those involved in cancer pathways. This inhibition can lead to reduced cell proliferation in cancer cell lines.
  • Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), modulating signaling pathways that affect cellular responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Iodo-2-methylphenyl sulfofluoridate:

Study Biological System Effect Observed Concentration Reference
Study 1Cancer Cell LinesInhibition of growth1 µM
Study 2Kinase AssaysReduced kinase activityIC50 = 50 nM
Study 3GPCR ModulationAltered signaling pathway10 µM

Case Studies

  • Inhibition of RET Kinase : A study demonstrated that 5-Iodo-2-methylphenyl sulfofluoridate significantly inhibited RET kinase activity, which is crucial in certain cancers. The compound exhibited a Ki value indicating high potency against this target.
  • Effects on EGFR Mutants : Research indicated that the compound also displayed moderate activity against EGFR mutants, suggesting potential use in targeted therapies for lung cancer.
  • Cellular Assays : In cellular models, the compound showed a dose-dependent reduction in cell viability in RET-driven cancer cells, highlighting its therapeutic potential.

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